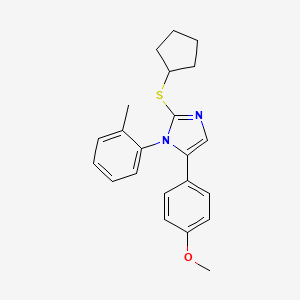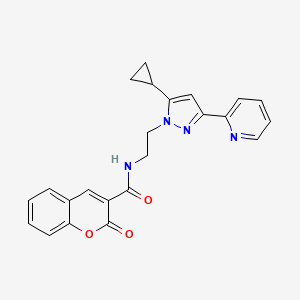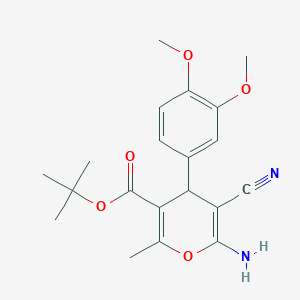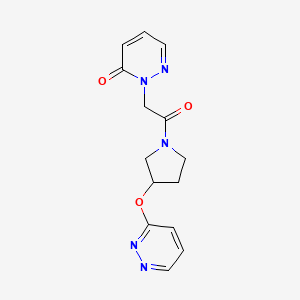![molecular formula C18H13ClF2N2O3 B2571410 N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide CAS No. 566890-36-6](/img/structure/B2571410.png)
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C18H13ClF2N2O3 and its molecular weight is 378.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
The compound is involved in innovative synthesis techniques aimed at exploring its structural and functional capacities. Research into similar compounds emphasizes advanced synthesis methods that result in novel derivatives with potential applications in various fields, including materials science and pharmaceuticals (Özer, Arslan, VanDerveer, & Külcü, 2009).
Characterization and Analysis
Detailed characterization techniques such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies are crucial for understanding the compound's molecular structure and properties. These methods provide insights into the compound's chemical behavior and potential for further modification or application (Özer, Arslan, VanDerveer, & Külcü, 2009).
Applications in Material Science
Corrosion Inhibition
Certain derivatives of the compound have been investigated for their potential as corrosion inhibitors. These studies reveal that such compounds can effectively protect metals from corrosion in acidic environments, highlighting their application in industrial maintenance and preservation (Abu-Rayyan et al., 2022).
Electrochromic and Electrofluorescent Materials
The incorporation of similar compounds into polymers has led to the development of materials with electrochromic and electrofluorescent properties. These materials are highly stable and can switch colors upon application of electrical voltage, indicating potential applications in smart windows, displays, and energy-efficient lighting systems (Sun et al., 2016).
Potential in Biomedical Research
Enzyme Inhibition Studies
Research into compounds with similar structures has shown potential in inhibiting specific enzymes, suggesting possible applications in the development of therapeutic agents. These studies are foundational for understanding the bioactive properties of such compounds and their potential in drug discovery (Knecht & Löffler, 1998).
Advanced Drug Synthesis
While excluding specific details on drug use and dosage, it's notable that compounds of this nature are often explored for their utility in synthesizing advanced pharmaceuticals. The research focuses on their synthesis pathways, structural optimization, and functional properties that could contribute to future drug development efforts (Jin et al., 2005).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O3/c1-25-16-7-4-13(9-15(16)19)23-17(24)12(10-22)8-11-2-5-14(6-3-11)26-18(20)21/h2-9,18H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNYNLLWWKAPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)
![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)



![3-({[1-(4-tert-butylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2571340.png)
![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)


![N-[(2-chloro-4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)-1,3-thiazole-4-carboxamide](/img/structure/B2571349.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2571350.png)
